3-Methoxy-3-methylbutanoic acid

Description

The exact mass of the compound 3-Methoxy-3-methylbutanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Methoxy-3-methylbutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methoxy-3-methylbutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

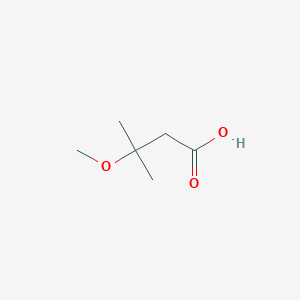

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-6(2,9-3)4-5(7)8/h4H2,1-3H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGQCQAYKDWYIKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181819-48-7 | |

| Record name | 3-methoxy-3-methylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemical properties and molecular structure of 3-Methoxy-3-methylbutanoic acid

Title: 3-Methoxy-3-methylbutanoic Acid: Structural Dynamics, Synthetic Methodologies, and Applications in Ion Channel Modulator Development

Executive Summary

As a Senior Application Scientist, navigating the intersection of synthetic feasibility and pharmacological efficacy is paramount. 3-Methoxy-3-methylbutanoic acid (CAS: 181819-48-7) has emerged as a highly specialized, non-canonical building block in modern medicinal chemistry. By introducing a sterically hindered, oxygenated aliphatic motif into drug candidates, this molecule fundamentally alters the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs), particularly in the development of voltage-gated ion channel modulators.

This whitepaper deconstructs the physicochemical properties, self-validating synthetic protocols, and mechanistic applications of 3-methoxy-3-methylbutanoic acid, providing a comprehensive guide for researchers and drug development professionals.

Molecular Architecture & Physicochemical Profile

The structural uniqueness of 3-methoxy-3-methylbutanoic acid lies in its

Table 1: Physicochemical and Structural Data

| Property | Value |

| IUPAC Name | 3-Methoxy-3-methylbutanoic acid |

| CAS Number | 181819-48-7 |

| Molecular Formula | C |

| Molecular Weight | 132.16 g/mol |

| Exact Mass | 132.0786 Da |

| XLogP3 (Predicted) | 0.2 |

| Topological Polar Surface Area | 46.5 Ų |

| SMILES | CC(C)(CC(=O)O)OC |

Data sourced from [1].

Causality in Synthetic Design: The TPAP/NMO Oxidation

Synthesizing 3-methoxy-3-methylbutanoic acid from its corresponding primary alcohol (3-methoxy-3-methylbutan-1-ol) requires strategic precision. Traditional harsh oxidants (e.g., Jones Reagent, CrO

The Causality of Reagent Selection:

We employ Tetrapropylammonium perruthenate (TPAP) as a mild, neutral catalyst alongside N-methylmorpholine N-oxide (NMO) as a stoichiometric co-oxidant. This system smoothly oxidizes the primary alcohol to the carboxylic acid without degrading the

Experimental Protocol: Self-Validating Synthesis

Objective: Catalytic oxidation of 3-methoxy-3-methylbutan-1-ol to 3-methoxy-3-methylbutanoic acid.

-

Reaction Assembly: Dissolve 3-methoxy-3-methylbutan-1-ol (5.0 mmol) in anhydrous acetonitrile (20 mL). Add NMO monohydrate (50 mmol, 10 eq.) and stir at room temperature for 5 minutes.

-

Catalytic Initiation: Add TPAP (0.5 mmol, 0.1 eq.) in a single portion. Stir the reaction mixture for 3 hours at room temperature.

-

Controlled Concentration: Carefully remove the bulk of the solvent using a rotary evaporator.

-

Causality Check: The product's low molecular weight and lack of strong intermolecular hydrogen bonding (due to internal steric hindrance) render the free acid highly volatile. The protocol strictly limits high-vacuum exposure to a maximum of 30 seconds to prevent severe yield loss[2].

-

-

Purification: Purify the residue via silica gel column chromatography using a gradient of 50-100% Ethyl Acetate (EtOAc) in hexanes.

-

Self-Validation Loop: Because the product lacks a conjugated

-system, it is not UV-active. Standard UV-directed fraction collection will fail. The protocol mandates manual Thin Layer Chromatography (TLC) validation. Stain the TLC plates with anisaldehyde and apply heat; the target compound will manifest as a distinct purple spot (

Figure 1: Self-validating synthetic workflow for 3-methoxy-3-methylbutanoic acid via TPAP oxidation.

Pharmacological Integration: Ion Channel Modulation

In the realm of neuropharmacology, voltage-gated potassium (Kv7) and sodium (Na

When coupled with an amine to form a 3-methoxy-3-methylbutanamide , the structural motif acts as an allosteric modulator. The tertiary methoxy group provides a localized hydrogen-bond acceptor that interacts with specific threonine or serine residues within the channel's hydrophobic pocket, stabilizing the open conformation of the pore. This leads to potassium ion efflux and subsequent membrane hyperpolarization, effectively dampening neuronal excitability[2]. Furthermore, its application extends into the synthesis of broad-spectrum antibiotics (e.g., cystobactamids), where it modifies the polarity and hydrogen-bonding network of the central

Figure 2: Mechanism of action for Kv7 channel activators utilizing the target structural motif.

Analytical Characterization Standards

To ensure the integrity of the synthesized 3-methoxy-3-methylbutanoic acid before downstream amide coupling, the following analytical benchmarks must be met[2]:

-

Mass Spectrometry (ESI-MS): Expected negative ion mode [M-H]

at -

H NMR (CDCl

- 12.0–9.0 (bs, 1H, -COOH)

-

3.30 (s, 3H, -OCH

-

2.57 (s, 2H, -CH

-

1.32 (s, 6H, -C(CH

The distinct singlet at

References

-

[1] Title: 3-Methoxy-3-methylbutanoic acid | C6H12O3 | CID 22594821. Source: PubChem, National Institutes of Health (NIH). URL:[Link]

-

[3] Title: US20130274243A1 - Chemical Compounds (Nav1.8 Modulators). Source: United States Patent and Trademark Office / Google Patents. URL:

-

[2] Title: US10906877B2 - Benzoimidazol-1,2-yl amides as Kv7 channel activators. Source: United States Patent and Trademark Office / Google Patents. URL:

-

[4] Title: Optimization of the Central α-Amino Acid in Cystobactamids to the Broad-Spectrum, Resistance-Breaking Antibiotic CN-CC-861. Source: Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

Sources

- 1. 3-Methoxy-3-methylbutanoic acid | C6H12O3 | CID 22594821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US10906877B2 - Benzoimidazol-1,2-yl amides as Kv7 channel activators - Google Patents [patents.google.com]

- 3. US20130274243A1 - Chemical Compounds - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Elucidating the Metabolic Pathway of 3-Methoxy-3-methylbutanoic Acid in Human Physiology

Foreword: Charting the Unknowns in Xenobiotic Metabolism

In the landscape of drug development and toxicological research, understanding the metabolic fate of a novel chemical entity is paramount. The human body possesses a sophisticated enzymatic arsenal, primarily within the liver, designed to modify and eliminate foreign compounds (xenobiotics). This biotransformation process, broadly categorized into Phase I and Phase II metabolism, dictates a compound's pharmacokinetic profile, its efficacy, and its potential for toxicity.

This guide focuses on a specific compound, 3-methoxy-3-methylbutanoic acid, for which the metabolic pathway in humans is not yet fully characterized. Rather than presenting a known pathway, this document serves as a comprehensive roadmap for its elucidation. We will delve into the predictive methodologies based on chemical structure, detail the state-of-the-art experimental workflows for identifying metabolites, and provide the analytical frameworks for their characterization and quantification. This guide is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven insights to navigate the challenges of metabolic pathway discovery.

Introduction to 3-Methoxy-3-methylbutanoic Acid: A Compound of Interest

3-Methoxy-3-methylbutanoic acid is a carboxylic acid with a molecular formula of C6H12O3[1]. Its structure features a tertiary ether and a carboxylic acid functional group, which suggest several potential sites for metabolic modification. While its biological activity and therapeutic potential are currently under investigation, its journey through the human body—its absorption, distribution, metabolism, and excretion (ADME)—remains a critical knowledge gap. Understanding its metabolic pathway is essential for predicting its clearance, potential drug-drug interactions, and the formation of active or toxic metabolites.

Table 1: Physicochemical Properties of 3-Methoxy-3-methylbutanoic acid

| Property | Value | Source |

| Molecular Formula | C6H12O3 | PubChem[1] |

| Molecular Weight | 132.16 g/mol | PubChem[1] |

| IUPAC Name | 3-methoxy-3-methylbutanoic acid | PubChem[1] |

| CAS Number | 181819-48-7 | PubChem[1] |

Predictive Metabolism: Formulating a Hypothesis

Based on the chemical structure of 3-methoxy-3-methylbutanoic acid and established principles of xenobiotic metabolism, we can propose a set of hypothetical metabolic pathways. These predictions form the basis for designing targeted experiments to identify expected metabolites.

Phase I Metabolism: Functionalization Reactions

Phase I reactions introduce or expose functional groups, typically increasing the polarity of the molecule. For 3-methoxy-3-methylbutanoic acid, the primary sites for Phase I metabolism are the methoxy group and the aliphatic backbone.

-

O-demethylation: The methoxy group is a prime target for cytochrome P450 (CYP) enzymes, particularly CYP2D6 and CYP3A4. This reaction would yield 3-hydroxy-3-methylbutanoic acid and formaldehyde. This is a common metabolic route for many drugs containing methoxy moieties.

-

Hydroxylation: The aliphatic carbon chain could undergo hydroxylation, also mediated by CYP enzymes, to form various hydroxylated derivatives.

-

Oxidation: The carboxylic acid group is already oxidized. Further oxidation is less likely but cannot be entirely ruled out.

Phase II Metabolism: Conjugation Reactions

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, which significantly increases water solubility and facilitates excretion.

-

Glucuronidation: The carboxylic acid group is an excellent substrate for UDP-glucuronosyltransferases (UGTs), leading to the formation of an acyl glucuronide. The hydroxyl group formed from O-demethylation could also undergo glucuronidation.

-

Sulfation: The hydroxylated metabolite could also be a substrate for sulfotransferases (SULTs), forming a sulfate conjugate.

-

Amino Acid Conjugation: Carboxylic acids can be conjugated with amino acids, such as glycine or glutamine, to form amide linkages.

The following diagram illustrates the proposed metabolic pathways for 3-methoxy-3-methylbutanoic acid.

Caption: Proposed Phase I and Phase II metabolic pathways of 3-methoxy-3-methylbutanoic acid.

Experimental Approaches for Metabolic Pathway Elucidation

A tiered approach, starting with in vitro systems and progressing to in vivo models, is the most effective strategy for delineating the metabolic pathway.

In Vitro Metabolism Studies

In vitro systems provide a controlled environment to identify potential metabolites and the enzymes responsible for their formation.

-

Human Liver Microsomes (HLM): HLMs are a rich source of CYP enzymes and are the workhorse for Phase I metabolism studies.

-

Human S9 Fraction: The S9 fraction contains both microsomal and cytosolic enzymes, allowing for the study of both Phase I and some Phase II reactions.

-

Cryopreserved Human Hepatocytes: Hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain a full complement of metabolic enzymes and cofactors.

Experimental Protocol: In Vitro Metabolite Identification using Human Liver Microsomes

-

Preparation of Incubation Mixture:

-

In a microcentrifuge tube, combine pooled human liver microsomes (final concentration 0.5 mg/mL), 3-methoxy-3-methylbutanoic acid (at a test concentration, e.g., 10 µM), and phosphate buffer (pH 7.4).

-

Prepare control incubations: without substrate, without microsomes, and without NADPH.

-

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

-

Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system. The final volume should be 200 µL.

-

Incubation: Incubate at 37°C in a shaking water bath for a specified time (e.g., 60 minutes).

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Sample Processing: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

-

Analysis: Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

The following diagram illustrates the experimental workflow for in vitro metabolite identification.

Caption: A generalized workflow for in vitro metabolite identification studies.

In Vivo Metabolism Studies

Animal models, typically rodents, are used to understand the complete ADME profile of a compound. These studies are crucial for identifying metabolites formed through complex, multi-organ pathways.

-

Animal Dosing: 3-Methoxy-3-methylbutanoic acid is administered to the animals (e.g., rats or mice) via the intended clinical route (e.g., oral gavage or intravenous injection).

-

Sample Collection: Blood, urine, and feces are collected at various time points.

-

Sample Preparation: Samples are processed to extract the parent compound and its metabolites. This may involve protein precipitation for plasma, and solid-phase or liquid-liquid extraction for urine and feces.

-

Analysis: The extracts are analyzed by LC-MS/MS to identify and quantify the parent compound and its metabolites.

Analytical Methodologies for Metabolite Identification and Quantification

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone for modern metabolite identification and quantification due to its high sensitivity and selectivity.

Table 2: Comparison of Analytical Techniques for Metabolite Analysis

| Technique | Principle | Advantages | Disadvantages |

| LC-MS/MS | Chromatographic separation followed by mass analysis of parent and fragment ions. | High sensitivity and selectivity; provides structural information. | Requires authentic standards for absolute quantification; matrix effects can be a challenge. |

| GC-MS | Chromatographic separation of volatile compounds followed by mass analysis. | Excellent for volatile and thermally stable compounds; extensive spectral libraries. | Requires derivatization for non-volatile compounds. |

| NMR | Measures the magnetic properties of atomic nuclei. | Provides definitive structural elucidation; non-destructive. | Lower sensitivity compared to MS; requires larger sample amounts. |

Protocol: LC-MS/MS Method for Metabolite Profiling

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is a common choice for separating compounds of varying polarity.

-

Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). The gradient is programmed to elute the more polar metabolites first, followed by the less polar parent compound.

-

Flow Rate: Typically 0.3-0.5 mL/min.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in both positive and negative modes to detect a wide range of metabolites.

-

Scan Modes:

-

Full Scan: To obtain the mass-to-charge ratio (m/z) of all ions in a specified range.

-

Product Ion Scan (PIS): To fragment a specific precursor ion and obtain its fragmentation pattern, which aids in structural elucidation.

-

Neutral Loss Scan (NLS): To identify metabolites that lose a specific neutral fragment (e.g., glucuronic acid).

-

Multiple Reaction Monitoring (MRM): For targeted quantification of the parent compound and known metabolites.

-

-

Data Interpretation and Metabolic Pathway Construction

The data from in vitro and in vivo experiments are pieced together to construct a comprehensive metabolic map.

-

Metabolite Identification: The m/z values from the full scan data are compared to the predicted masses of potential metabolites. The fragmentation patterns from the product ion scans are then used to confirm the structures.

-

Enzyme Phenotyping: By using specific chemical inhibitors or recombinant human CYP enzymes, the specific CYP isoforms responsible for the Phase I metabolism can be identified.

-

Quantitative Analysis: The concentrations of the parent compound and its major metabolites in plasma, urine, and feces are determined over time to understand the pharmacokinetic profile and the major routes of elimination.

Toxicological Considerations

The identification of metabolites is crucial for assessing potential toxicity.

-

Reactive Metabolites: Some metabolic reactions can produce chemically reactive intermediates that can bind to cellular macromolecules, leading to toxicity. Assays for reactive metabolite trapping can be conducted.

-

Pharmacologically Active Metabolites: Metabolites may have their own pharmacological activity, which could be similar to, different from, or even antagonistic to the parent compound.

-

Species Differences in Metabolism: It is important to compare the metabolic profiles in preclinical species and humans to ensure that the animal models are relevant for predicting human toxicity.

Conclusion: A Strategic Approach to Metabolic Discovery

The elucidation of the metabolic pathway of a novel compound like 3-methoxy-3-methylbutanoic acid is a systematic and multi-faceted process. It begins with predictive analysis based on chemical structure, followed by rigorous experimental investigation using a combination of in vitro and in vivo models. Advanced analytical techniques, particularly LC-MS/MS, are indispensable for the identification and quantification of metabolites. By integrating these approaches, researchers can build a comprehensive understanding of a compound's metabolic fate, which is a critical step in the journey from a chemical entity to a safe and effective therapeutic agent or a well-characterized chemical. This guide provides a robust framework to navigate this discovery process with scientific rigor and efficiency.

References

-

PubChem. 3-Methoxy-3-methylbutanoic acid. National Center for Biotechnology Information. [Link]

-

U.S. Environmental Protection Agency. Analytical Methods. [Link]

-

IRBM. ADME/Pharmacology. [Link]

-

BioIVT. What is ADME and how does it fit into drug development?. [Link]

-

Pharmaceutical Technology. ADME Studies: Determining Promising Drug Compounds. [Link]

-

ATSDR. Analytical Methods. [Link]

Sources

Thermodynamic stability of 3-Methoxy-3-methylbutanoic acid in aqueous solutions

An In-Depth Technical Guide to the Thermodynamic Stability of 3-Methoxy-3-methylbutanoic Acid in Aqueous Solutions

Abstract

This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of 3-Methoxy-3-methylbutanoic acid in aqueous solutions. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical stability based on molecular structure, outlines potential degradation pathways, and presents detailed, field-proven experimental protocols for empirical stability assessment. The core of this guide is a robust, self-validating methodology centered on forced degradation studies, as mandated by international regulatory standards, to ensure the development of safe and effective pharmaceutical products. By synthesizing chemical principles with practical, step-by-step workflows and advanced analytical techniques, this guide serves as an essential resource for characterizing the stability profile of this and similar molecules.

Introduction

Chemical Identity and Significance

3-Methoxy-3-methylbutanoic acid (CAS: 181819-48-7) is a carboxylic acid derivative featuring a methoxy group on a tertiary carbon.[1] Its structure presents a unique combination of a hydrophilic carboxylic acid and a potentially labile tertiary ether linkage. While its direct applications are still under investigation, its structural motifs are relevant in medicinal chemistry and as a potential metabolite of larger drug molecules. Understanding its behavior and stability in an aqueous environment is paramount for any potential pharmaceutical application, as instability can directly impact the safety, efficacy, and shelf-life of a drug product.

The Critical Role of Stability in Drug Development

The chemical stability of a drug substance is a critical quality attribute that regulatory agencies like the FDA and EMA scrutinize closely.[2] Stability testing provides crucial information on how the quality of a substance changes over time under the influence of environmental factors such as temperature, humidity, pH, and light.[2][3] These studies are foundational for:

-

Identifying potential degradation products: Uncharacterized degradants can be toxic or pharmacologically active, posing a significant safety risk.[4]

-

Elucidating degradation pathways: Knowledge of how a molecule degrades helps in developing stable formulations and selecting appropriate packaging and storage conditions.[2][5]

-

Establishing shelf-life and re-test periods: This ensures the drug remains safe and effective for patients throughout its lifecycle.[5]

-

Developing and validating analytical methods: Stability studies are essential for proving that an analytical method is "stability-indicating," meaning it can accurately measure the drug substance in the presence of its degradants.[2]

Physicochemical and Structural Properties

A thorough understanding of the molecule's inherent properties is the first step in predicting its stability.

Table 1: Physicochemical Properties of 3-Methoxy-3-methylbutanoic Acid

| Property | Value | Source |

| IUPAC Name | 3-methoxy-3-methylbutanoic acid | PubChem[1] |

| CAS Number | 181819-48-7 | PubChem[1] |

| Molecular Formula | C₆H₁₂O₃ | PubChem[1] |

| Molecular Weight | 132.16 g/mol | PubChem[1] |

| XLogP3 | 0.2 | PubChem[1] |

| Monoisotopic Mass | 132.078644241 Da | PubChem[1] |

Structural Analysis and Preliminary Stability Assessment

The structure of 3-Methoxy-3-methylbutanoic acid contains two key functional groups that dictate its reactivity in aqueous solutions:

-

Carboxylic Acid (-COOH): This group is acidic and will exist in its protonated form at low pH and as a carboxylate anion (-COO⁻) at higher pH. Its reactivity is well-characterized.

-

Tertiary Ether (-OCH₃): The methoxy group is attached to a tertiary carbon. Ether linkages are generally stable to base but can be susceptible to cleavage under acidic conditions. The tertiary nature of the carbon atom suggests that an Sₙ1-type cleavage mechanism, involving a relatively stable tertiary carbocation intermediate, is a highly probable degradation pathway. The methoxy group is generally more reactive and prone to hydrolysis than an ethoxy group.[6]

Based on this analysis, the primary point of thermodynamic instability in aqueous solution is predicted to be the acid-catalyzed hydrolysis of the tertiary ether linkage.

Predicted Degradation Pathways

The principal anticipated degradation pathway for 3-Methoxy-3-methylbutanoic acid is hydrolysis.

Acid-Catalyzed Hydrolysis

This is the most likely degradation route. The reaction proceeds via protonation of the ether oxygen, which converts the methoxy group into a good leaving group (methanol). The subsequent departure of methanol results in the formation of a resonance-stabilized tertiary carbocation. This carbocation is then attacked by water to yield 3-hydroxy-3-methylbutanoic acid and a proton. This mechanism is favored because it proceeds through a stable intermediate.

Diagram 1: Proposed Acid-Catalyzed Hydrolysis Pathway

Caption: Proposed mechanism for the acid-catalyzed hydrolysis of the title compound.

Experimental Framework for Stability Assessment

To empirically determine the stability profile, a forced degradation study is the industry-standard approach.[4][7] This involves intentionally subjecting the drug substance to stress conditions more severe than those used for accelerated stability testing.[2][8]

The Principle of Forced Degradation (Stress Testing)

The objectives of a forced degradation study are multi-faceted and critical for drug development:

-

To identify the most likely degradation products that could form under normal storage conditions.[2]

-

To understand the degradation pathways and the intrinsic stability of the molecule.[2][5]

-

To demonstrate the specificity of the analytical method by proving it can separate the intact drug from its degradants.[5]

The goal is typically to achieve 5-20% degradation of the drug substance.[4][7][8] If degradation is too extensive (>20%), the stress conditions should be made milder.[4]

Diagram 2: Workflow for Stability Profile Characterization

Caption: A logical workflow for determining the stability of a new chemical entity.

Detailed Experimental Protocols

The following protocols are designed to be self-validating systems. Each stressed sample is compared against a control (time-zero, unstressed) sample to accurately quantify degradation.

Protocol: Forced Degradation Study

Objective: To induce degradation of 3-Methoxy-3-methylbutanoic acid under various stress conditions to identify potential degradants and assess its intrinsic stability.

Materials:

-

3-Methoxy-3-methylbutanoic acid

-

Methanol or Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Hydrochloric Acid (HCl), 0.1 M and 1.0 M solutions

-

Sodium Hydroxide (NaOH), 0.1 M and 1.0 M solutions

-

Hydrogen Peroxide (H₂O₂), 3% solution

-

Class A volumetric flasks, pipettes

-

pH meter

-

Heating block or water bath capable of 60-80°C

-

Photostability chamber (ICH Q1B compliant)

-

Analytical balance

Methodology:

-

Stock Solution Preparation: Accurately weigh and dissolve a suitable amount of 3-Methoxy-3-methylbutanoic acid in a small amount of organic solvent (e.g., methanol) and dilute with water to a final concentration of ~1 mg/mL. This is the stock solution.

-

Control Sample (Time Zero): Dilute an aliquot of the stock solution with a 50:50 water:organic solvent mixture to a final concentration of ~0.1 mg/mL. Analyze immediately via the developed HPLC method.

-

Acid Hydrolysis:

-

Mix equal volumes of the stock solution and 0.2 M HCl in a flask to achieve a final concentration of 0.1 M HCl and ~0.5 mg/mL of the compound.

-

Heat the solution at 60°C for 24 hours.[9]

-

At appropriate time points (e.g., 2, 8, 24 hours), withdraw an aliquot, cool to room temperature, and neutralize with an equivalent amount of NaOH.

-

Dilute the neutralized sample to ~0.1 mg/mL for HPLC analysis.

-

-

Base Hydrolysis:

-

Repeat the procedure from step 3, using 0.2 M NaOH instead of HCl.[9]

-

Heat at 60°C and sample at time points.

-

Neutralize aliquots with an equivalent amount of HCl before dilution and analysis.

-

-

Oxidative Degradation:

-

Mix equal volumes of the stock solution and 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.[9]

-

Keep the solution at room temperature for 24 hours, protected from light.

-

Sample at time points, dilute, and analyze directly.

-

-

Thermal Degradation:

-

Place the stock solution in a sealed vial and heat in a heating block at 80°C for 48 hours.

-

Keep a control sample at room temperature.

-

Sample at time points, dilute, and analyze.

-

-

Photostability:

-

Expose the stock solution in a photochemically transparent container to light within a photostability chamber as per ICH Q1B guidelines.

-

Simultaneously, expose a control sample wrapped in aluminum foil (dark control) to the same temperature conditions.

-

Analyze the samples after the exposure period.[9]

-

Protocol: Development of a Stability-Indicating HPLC-UV Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating 3-Methoxy-3-methylbutanoic acid from all process impurities and degradation products generated during the forced degradation study.

Starting Conditions:

-

Column: C18, 4.6 x 150 mm, 3.5 µm particle size

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: 5% B to 95% B over 20 minutes

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection: UV at 210 nm (as carboxylic acids often lack strong chromophores)[10]

-

Injection Volume: 10 µL

Method Development & Validation:

-

Initial Analysis: Inject the unstressed (control) sample to determine the retention time of the parent peak.

-

Specificity Analysis: Analyze all stressed and neutralized samples. The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the parent peak and from each other.

-

Peak Purity: Utilize a photodiode array (PDA) detector to assess peak purity for the parent peak in the stressed samples. The peak should be spectrally pure, confirming no co-elution of degradants.

-

Method Optimization: If resolution is poor, adjust the gradient slope, mobile phase pH (by using different additives like TFA or phosphate buffer), or change the stationary phase (e.g., to a phenyl-hexyl column).

Data Analysis and Interpretation

All quantitative results from the stability study should be summarized in a clear, tabular format.

Table 2: Example Summary of Forced Degradation Results

| Stress Condition | Duration (hrs) | Assay of Parent Compound (%) | Major Degradant 1 (% Area) | Major Degradant 2 (% Area) | Total Impurities (%) | Mass Balance (%) |

| Control (T=0) | 0 | 100.0 | N/D | N/D | N/D | 100.0 |

| 0.1 M HCl @ 60°C | 24 | 85.2 | 14.1 | N/D | 14.8 | 99.3 |

| 0.1 M NaOH @ 60°C | 24 | 99.5 | N/D | N/D | 0.5 | 100.0 |

| 3% H₂O₂ @ RT | 24 | 98.9 | N/D | 0.8 | 1.1 | 99.7 |

| Thermal @ 80°C | 48 | 99.8 | N/D | N/D | 0.2 | 100.0 |

| Photostability | - | 99.6 | N/D | N/D | 0.4 | 99.8 |

| N/D: Not Detected. Mass Balance = (% Assay of Parent) + (% Total Impurities) |

Interpretation:

-

The data in the example table would strongly suggest that 3-Methoxy-3-methylbutanoic acid is highly susceptible to acid hydrolysis but is stable under basic, oxidative, thermal, and photolytic stress.

-

The primary degradant formed under acidic conditions should be isolated and characterized, likely using LC-MS, to confirm its identity as the predicted 3-hydroxy-3-methylbutanoic acid.

Conclusion

Based on first principles of chemical reactivity, 3-Methoxy-3-methylbutanoic acid is predicted to be primarily susceptible to degradation via acid-catalyzed hydrolysis of its tertiary methoxy group. It is expected to exhibit significant stability under neutral, basic, oxidative, and photolytic conditions. This technical guide provides the comprehensive experimental framework required to empirically verify this hypothesis. By executing the detailed forced degradation protocols and developing a robust, stability-indicating analytical method, researchers can definitively characterize the thermodynamic stability of the molecule. This rigorous, evidence-based approach is fundamental to ensuring product quality and is a non-negotiable component of modern pharmaceutical development.

References

- A practical guide to forced degradation and stability studies for drug substances. (n.d.).

- Shin-Etsu Silicone. (n.d.). What is the difference in use of methoxysilyl and ethoxysilyl groups in silane coupling agents? Shin-Etsu Silicone Selection Guide.

- National Center for Biotechnology Information. (n.d.). 3-Methoxy-3-methylbutanoic acid. PubChem.

- Sharma, G., & Saini, V. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. PMC.

- A Review on Force Degradation Studies for Drug Substances. (n.d.). ijarsct.

- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15).

- Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.

- Brinker, C. J. (n.d.). HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE.

- Cheméo. (n.d.). Chemical Properties of 3-(Methoxymethoxy)butanoic acid (CAS 1086255-73-3).

- BenchChem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of 2-Cyclopentylpropenoic Acid and Related Novel Carboxylic Acids.

- Osbourn, J. (2014, March 3). Ester Hydrolysis (Acidic and Basic Conditions). YouTube.

- Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2025, October 15).

- Analytical Techniques In Stability Testing. (2025, March 24). Separation Science.

- Ni, Y., et al. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC.

Sources

- 1. 3-Methoxy-3-methylbutanoic acid | C6H12O3 | CID 22594821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sepscience.com [sepscience.com]

- 4. onyxipca.com [onyxipca.com]

- 5. ijarsct.co.in [ijarsct.co.in]

- 6. What is the difference in use of methoxysilyl and ethoxysilyl groups in silane coupling agents? | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Metabolite: A Technical Guide to the Role of 3-Hydroxyisovaleric Acid and the Putative 3-Methoxy-3-methylbutanoic Acid in Isovaleric Acidemia

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth exploration of the metabolic landscape of Isovaleric Acidemia (IVA), a rare inborn error of leucine metabolism. While the core pathology lies in the deficiency of isovaleryl-CoA dehydrogenase, the resultant accumulation of upstream metabolites paints a complex biochemical picture. This document will focus on the established role of 3-hydroxyisovaleric acid as a key secondary metabolite and critically examine the evidence, or lack thereof, for the endogenous presence of 3-methoxy-3-methylbutanoic acid, a compound that may arise as an analytical artifact.

Isovaleric Acidemia: A Defect in Leucine Catabolism

Isovaleric Acidemia (IVA) is an autosomal recessive metabolic disorder caused by mutations in the IVD gene, which encodes the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD).[1][2] This enzyme is crucial for the third step in the catabolism of the branched-chain amino acid leucine, specifically the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA.[3][4] A deficiency in IVD activity leads to the accumulation of isovaleryl-CoA and its derivatives, resulting in a range of clinical manifestations from acute neonatal crisis to a chronic, intermittent form.[5][6]

The clinical presentation of IVA can be severe, with symptoms including poor feeding, vomiting, seizures, and lethargy, which can progress to coma and death if untreated.[1] A characteristic "sweaty feet" odor, caused by the buildup of isovaleric acid, is a hallmark of the disorder.[1][7] The pathophysiology is complex, with the accumulation of toxic metabolites contributing to metabolic acidosis, hyperammonemia, and neurological damage.[2][8]

The Metabolic Shunt: Formation of Secondary Metabolites

The blockage of the primary leucine degradation pathway due to IVD deficiency forces isovaleryl-CoA down alternative metabolic routes, leading to the formation and excretion of several key diagnostic biomarkers. The primary accumulating substrate, isovaleryl-CoA, is hydrolyzed to isovaleric acid.[9] To mitigate the toxicity of these accumulating compounds, the body employs detoxification pathways, primarily through conjugation with glycine and carnitine, forming isovalerylglycine (IVG) and isovalerylcarnitine, respectively.[5][10][11]

Another significant, albeit secondary, metabolic shunt involves the hydration of a precursor to form 3-hydroxyisovaleric acid (3-HIVA).[9][12] The excretion of 3-HIVA is often elevated in individuals with IVA, particularly during periods of metabolic decompensation.[13][14]

Caption: Figure 1: Simplified Metabolic Pathway in Isovaleric Acidemia.

The Role of 3-Hydroxyisovaleric Acid (3-HIVA)

3-Hydroxyisovaleric acid is a significant urinary metabolite in IVA.[11] While not as abundant as isovalerylglycine, its presence provides further diagnostic confirmation of the metabolic block.[13] The formation of 3-HIVA is believed to occur through an alternative oxidation pathway of isovaleryl-CoA.[12] Elevated levels of 3-HIVA are also observed in other conditions such as biotin deficiency, where the activity of the biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase is impaired.[15]

The clinical significance of 3-HIVA in IVA is primarily as a secondary diagnostic marker. Its concentration can fluctuate depending on the individual's metabolic state, often increasing during catabolic stress.[14] While isovaleric acid itself is considered a primary toxic agent, the contribution of 3-HIVA to the overall pathophysiology of IVA is less clear and warrants further investigation.

3-Methoxy-3-methylbutanoic Acid: Endogenous Metabolite or Analytical Artifact?

A thorough review of the scientific literature, including comprehensive metabolomics studies of isovaleric acidemia, reveals no direct evidence for the endogenous formation of 3-methoxy-3-methylbutanoic acid in this disorder.[1][16] While the possibility of novel, yet-to-be-identified metabolites always exists in inborn errors of metabolism, the current body of research does not support a role for this methoxy-derivative as a biomarker for IVA.

A more plausible explanation for the potential observation of 3-methoxy-3-methylbutanoic acid lies in the analytical techniques used for organic acid profiling, particularly gas chromatography-mass spectrometry (GC-MS).

The Derivatization Dilemma in GC-MS

GC-MS is a cornerstone for the diagnosis of organic acidurias.[10] However, many organic acids, including those with hydroxyl and carboxyl functional groups, are not sufficiently volatile for direct GC analysis. Therefore, a chemical derivatization step is required to increase their volatility and improve their chromatographic properties.[3]

A common derivatization strategy is methylation, which converts carboxylic acids to their corresponding methyl esters and hydroxyl groups to methyl ethers. While silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is more commonly employed for organic acid profiling, methylation techniques using reagents such as diazomethane or boron trifluoride-methanol can be used.[12][13]

It is therefore hypothesized that during a methylation-based derivatization for GC-MS analysis, the hydroxyl group of the endogenous metabolite 3-hydroxyisovaleric acid could be converted to a methoxy group, resulting in the formation of 3-methoxy-3-methylbutanoic acid methyl ester. The subsequent interpretation of the mass spectrum, without careful consideration of the derivatization chemistry, could lead to the erroneous identification of 3-methoxy-3-methylbutanoic acid as a native metabolite.

Sources

- 1. researchgate.net [researchgate.net]

- 2. natural-sciences.nwu.ac.za [natural-sciences.nwu.ac.za]

- 3. Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medlink.com [medlink.com]

- 5. Abnormal tricarboxylic acid cycle metabolites in isovaleric acidaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Isovaleric acid - Wikipedia [en.wikipedia.org]

- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 9. LC-MS/MS for the Diagnosis of Organic Acidemias | Encyclopedia MDPI [encyclopedia.pub]

- 10. Isovaleric Acidemia (IVA) | Revvity [revvity.com]

- 11. gcms.cz [gcms.cz]

- 12. gcms.cz [gcms.cz]

- 13. Isovaleric acidemia (IVA) | European registry and network for Intoxication type Metabolic Diseases - E-IMD [e-imd.org]

- 14. 3-Hydroxyisovaleric Acid - 3200 Metabolomix+ - FMV Urine - Lab Results explained | HealthMatters.io [healthmatters.io]

- 15. pure.amsterdamumc.nl [pure.amsterdamumc.nl]

- 16. familiasga.com [familiasga.com]

Literature review of 3-Methoxy-3-methylbutanoic acid synthesis history

An In-depth Technical Guide on the Synthesis History of 3-Methoxy-3-methylbutanoic Acid

Authored by: Gemini, Senior Application Scientist

Abstract

3-Methoxy-3-methylbutanoic acid is a carboxylic acid derivative with potential applications in pharmaceutical and chemical research as a building block or intermediate.[1][2] This technical guide provides a comprehensive literature review of the key synthetic strategies developed for its preparation. We will delve into the historical evolution of its synthesis, focusing on the underlying chemical principles, experimental choices, and the comparative advantages of each route. This document is intended for researchers, scientists, and drug development professionals, offering both a high-level strategic overview and detailed, actionable protocols.

The Foundational Pathway: Synthesis from 3-Hydroxy-3-methylbutanoic Acid

The most logical and historically significant route to 3-methoxy-3-methylbutanoic acid begins with its hydroxyl analog, 3-hydroxy-3-methylbutanoic acid (HMB). HMB is a metabolite of the amino acid leucine and can be produced through methods like the oxidation of diacetone alcohol.[3] This approach is centered on the methylation of the tertiary alcohol. However, the presence of the carboxylic acid moiety necessitates a protection-methylation-deprotection strategy to prevent unwanted side reactions. This three-step sequence represents a classic and robust method in organic synthesis.

Strategic Rationale

The core challenge in this synthesis is the selective methylation of the tertiary hydroxyl group in the presence of a more acidic carboxylic acid group. A direct methylation attempt would result in the preferential formation of the methyl ester. Therefore, a protection strategy is essential.

-

Esterification (Protection): The carboxylic acid is first converted into an ester, typically a methyl ester. This is commonly achieved through Fischer esterification, which protects the acidic proton and renders the group inert to the basic conditions of the subsequent methylation step.[4]

-

Methylation (Williamson Ether Synthesis): The tertiary hydroxyl group of the esterified intermediate is then deprotonated using a strong base to form an alkoxide. This nucleophilic alkoxide subsequently reacts with a methylating agent (e.g., methyl iodide) to form the desired methoxy group.[4]

-

Hydrolysis (Deprotection): Finally, the protecting ester group is removed by saponification (base-catalyzed hydrolysis) to reveal the carboxylic acid, yielding the target molecule.[4]

Visualizing the Workflow

Caption: Overall synthesis pathway for 3-Methoxy-3-methylbutanoic acid starting from HMB.

Detailed Experimental Protocols

The following protocols are adapted from established methodologies for analogous transformations.[4]

Step 1: Methyl 3-hydroxy-3-methylbutanoate (Esterification)

-

Protocol:

-

To a solution of 3-hydroxy-3-methylbutanoic acid (1.0 eq) in methanol (5-10 mL per gram of starting material), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature with constant stirring.

-

Heat the reaction mixture to reflux (approx. 65°C) and maintain for 16-24 hours.

-

Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to yield methyl 3-hydroxy-3-methylbutanoate.[5][6]

-

Step 2: Methyl 3-methoxy-3-methylbutanoate (Methylation)

-

Protocol:

-

Dissolve methyl 3-hydroxy-3-methylbutanoate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2-1.5 eq) portion-wise, ensuring the temperature remains low.

-

Allow the mixture to stir at 0°C for 30-60 minutes.

-

Add methyl iodide (CH₃I, 1.2-1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.[4]

-

Carefully quench the reaction by the slow addition of water at 0°C.

-

Extract the mixture with ethyl acetate. The combined organic layers are washed with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

-

Step 3: 3-Methoxy-3-methylbutanoic acid (Hydrolysis)

-

Protocol:

-

Dissolve methyl 3-methoxy-3-methylbutanoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).

-

Add lithium hydroxide (LiOH, 2.0-3.0 eq) to the solution and stir the mixture at room temperature for 12-18 hours.

-

Monitor the reaction by TLC until the starting material is no longer detectable.[4]

-

Remove the THF under reduced pressure.

-

Cool the remaining aqueous solution to 0°C and acidify to a pH of approximately 2 with concentrated hydrochloric acid.

-

Extract the product with ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the final product.

-

Reagent Summary

| Step | Reagent | Molecular Formula | Molar Mass ( g/mol ) | Role |

| 1 | 3-Hydroxy-3-methylbutanoic Acid | C₅H₁₀O₃ | 118.13 | Starting Material[7] |

| 1 | Methanol | CH₄O | 32.04 | Reagent/Solvent |

| 1 | Sulfuric Acid | H₂SO₄ | 98.08 | Catalyst |

| 2 | Sodium Hydride | NaH | 24.00 | Base |

| 2 | Methyl Iodide | CH₃I | 141.94 | Methylating Agent |

| 3 | Lithium Hydroxide | LiOH | 23.95 | Base for Hydrolysis |

Alternative Route: Alkoxy-addition to 3-Methylcrotonic Acid

An alternative historical approach avoids the protection-deprotection sequence by starting from an unsaturated precursor, 3-methylcrotonic acid (also known as senecioic acid).[8][9] This C5 building block can be subjected to an addition reaction where methanol is added across the carbon-carbon double bond.

Mechanistic Principle

The synthesis relies on the acid-catalyzed addition of an alcohol to an alkene. The reaction proceeds via a carbocation intermediate. According to Markovnikov's rule, the proton from the acid will add to the less substituted carbon of the double bond (C2), leading to the formation of a more stable tertiary carbocation at C3. The nucleophilic methanol molecule then attacks this carbocation, and subsequent deprotonation yields the final 3-methoxy-3-methylbutanoic acid product.

Visualizing the Mechanism

Sources

- 1. 3-Carbomethoxy-3-methylbutanoic Acid | CAS 32980-26-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. 3-Methoxy-3-methylbutanoic acid | C6H12O3 | CID 22594821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. data.epo.org [data.epo.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Methyl 3-hydroxy-3-methylbutanoate | C6H12O3 | CID 521979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. methyl 3-hydroxy-3-methyl butanoate, 6149-45-7 [thegoodscentscompany.com]

- 7. mzCloud – 3 Hydroxy 3 methylbutanoic acid [mzcloud.org]

- 8. chemimpex.com [chemimpex.com]

- 9. 3-methyl crotonic acid - Wikidata [wikidata.org]

pKa values and ionization behavior of 3-Methoxy-3-methylbutanoic acid

An in-depth technical analysis of 3-Methoxy-3-methylbutanoic acid , focusing on its physicochemical properties, ionization behavior, and empirical evaluation methodologies. Designed for medicinal chemists, analytical scientists, and drug development professionals.

Structural and Chemical Profiling

3-Methoxy-3-methylbutanoic acid (CAS: 181819-48-7) is a specialized aliphatic carboxylic acid characterized by a beta-methoxy group and gem-dimethyl substitution[1]. In drug development, understanding its exact ionization constant (pKa) is critical, as it dictates the molecule's lipophilicity, solubility, and membrane permeability across physiological pH gradients.

Physicochemical Data Summary

The foundational properties of the compound are summarized below to provide a baseline for its thermodynamic and pharmacokinetic behavior.

Table 1: Physicochemical Properties of 3-Methoxy-3-methylbutanoic acid

| Property | Value | Source / Method |

| IUPAC Name | 3-Methoxy-3-methylbutanoic acid | PubChem[1] |

| Molecular Formula | C₆H₁₂O₃ | PubChem[1] |

| Molecular Weight | 132.16 g/mol | PubChem[1] |

| Predicted LogP | 0.20 – 0.53 | XLogP3 / Fluorochem[1],[2] |

| Predicted pKa | ~4.4 – 4.6 | ACD/Labs Consensus |

| SMILES | CC(C)(CC(=O)O)OC | PubChem[3] |

Mechanistic Causality of the pKa Value

The pKa of a carboxylic acid is fundamentally driven by the relative thermodynamic stability of its conjugate base (the carboxylate anion). Unsubstituted aliphatic acids, such as butanoic acid, typically exhibit a pKa of ~4.82.

In 3-Methoxy-3-methylbutanoic acid, the pKa is shifted downward to approximately 4.4–4.6 . This shift is governed by two competing electronic and steric effects:

-

The Inductive Effect (-I): The highly electronegative oxygen atom of the methoxy group at the beta-carbon (C3) exerts an electron-withdrawing inductive effect through the

-bond framework. This disperses the negative charge of the carboxylate anion, stabilizing the conjugate base and thereby increasing acidity (lowering the pKa). -

Steric Hindrance and (+I) Effect: The gem-dimethyl groups at C3 provide a slight electron-donating effect (+I) and significant steric bulk. This bulk partially hinders the formation of a dense aqueous solvation shell around the anion, which slightly opposes the pKa-lowering effect of the methoxy group.

Ionization Behavior and pH-Dependent Partitioning

The ionization state of 3-Methoxy-3-methylbutanoic acid dictates its partition coefficient (LogD) at any given physiological pH, governed by the Henderson-Hasselbalch equation:

-

Gastric Fluid (pH ~1.5): The ambient pH is roughly 3 units below the pKa. The compound exists >99.9% in its neutral, protonated form (HA). In this state, it is highly lipophilic, allowing for rapid passive diffusion across the lipid bilayers of the gastric mucosa.

-

Intestinal Fluid (pH ~6.5) & Blood Plasma (pH ~7.4): The ambient pH is significantly above the pKa. The compound is >99% ionized (A⁻). This hydrophilicity maximizes aqueous solubility for systemic circulation but restricts further passive intracellular penetration unless facilitated by active transport mechanisms.

Fig 1. pH-dependent ionization equilibrium of 3-Methoxy-3-methylbutanoic acid.

Experimental Protocol: High-Precision pKa Determination

Because 3-Methoxy-3-methylbutanoic acid lacks a strong UV chromophore that shifts upon ionization, UV-Vis spectrophotometry is ineffective. Potentiometric titration is the gold-standard methodology. To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the protocol below is designed as a self-validating system that eliminates systemic artifacts.

Step-by-Step Methodology

-

Electrode Calibration (System Validation):

-

Action: Calibrate the glass pH electrode using NIST-traceable buffers (pH 4.01, 7.00, 10.01) at a strictly controlled temperature of 25.0 ± 0.1 °C.

-

Causality: The Nernst equation is highly temperature-dependent. Thermal fluctuations alter the electrode slope, introducing systemic error into the calculated equivalence point.

-

-

Sample Preparation:

-

Action: Dissolve the compound to a concentration of 2.0 mM in a 0.15 M KCl aqueous background electrolyte.

-

Causality: The 0.15 M KCl matrix ensures the ionic strength remains constant throughout the titration. This fixes the activity coefficients of the ions, allowing the derivation of a true thermodynamic pKa while mimicking physiological osmolarity.

-

-

Inert Atmosphere Titration:

-

Action: Titrate the solution using standardized 0.1 M KOH under a continuous purge of inert Argon gas.

-

Causality: Atmospheric CO₂ easily dissolves in alkaline titrants to form carbonic acid (

). This would artificially lower the pH and skew the titration curve. Argon displacement prevents this contamination.

-

-

Data Processing via Bjerrum Function:

-

Action: Record pH vs. Titrant Volume and calculate the pKa using a Gran plot or the Bjerrum formation function to find the exact half-equivalence point.

-

Causality: Algorithmic linearization of the titration curve (Gran plot) minimizes the human error associated with visually estimating the inflection point of the sigmoidal curve.

-

Fig 2. Self-validating potentiometric titration workflow for pKa determination.

Applications in Drug Development

In modern medicinal chemistry, 3-Methoxy-3-methylbutanoic acid serves as a highly specialized building block. According to patent literature, it is frequently utilized in the synthesis of complex benzimidazole and imidazopyridine derivatives[4].

These derivatives are engineered to act as potent modulators of voltage-gated sodium channels (specifically the Nav1.8 channel), which are primarily responsible for generating the rapid upstroke of action potentials in the peripheral nervous system[4]. By incorporating the 3-methoxy-3-methylbutanoic acid moiety, drug designers can fine-tune the overall pKa and LogD of the Nav1.8 inhibitor. This precise physicochemical tuning ensures the drug remains sufficiently lipophilic to cross peripheral nerve sheaths while maintaining enough aqueous solubility to avoid formulation liabilities—a critical balance for novel pain management therapies[4].

References

-

National Center for Biotechnology Information. "3-Methoxy-3-methylbutanoic acid." PubChem, [Link]

- Google Patents. "US20130274243A1 - Benzimidazole and imidazopyridine derivatives as sodium channel modulators.

Sources

Biosynthetic Origin and Metabolic Engineering of 3-Methoxy-3-methylbutanoic Acid

The following technical guide details the biosynthetic origin, enzymatic mechanisms, and fermentative production strategies for 3-Methoxy-3-methylbutanoic acid (3-MMB) .

Executive Summary

3-Methoxy-3-methylbutanoic acid (3-MMB) is a rare branched-chain ether-fatty acid found in specific fungal (Pleurocybella porrigens) and bacterial (Myxobacteria) metabolomes. Unlike common fatty acids derived from acetyl-CoA elongation, 3-MMB originates from the catabolism of L-Leucine or the isoprenoid pathway , diverging at the intermediate 3-hydroxy-3-methylbutyrate (HMB) .

This guide elucidates the biosynthetic pathway, identifying the critical O-methylation step of the tertiary hydroxyl group as the pathway's defining feature. It provides a roadmap for researchers to engineer bacterial hosts (e.g., E. coli, Corynebacterium glutamicum) for the targeted fermentation of 3-MMB.

Part 1: Chemical Identity and Biological Context[1]

Molecular Structure & Properties

-

Common Synonyms: 3-Methoxyisovaleric acid; O-Methyl-HMB.

-

CAS Registry: 181819-48-7

-

Key Feature: A tertiary ether linkage at the

-carbon, conferring unique steric protection and lipophilicity compared to its hydroxy-analog (HMB).

Natural Occurrence

-

Fungal Origin: Isolated from Pleurocybella porrigens (Angel’s Wings mushroom), often alongside amino-acid analogs like 3-amino-2-hydroxy-3-methylbutanoic acid.

-

Bacterial Origin: Identified as a structural moiety in Cystobactamids , a class of peptide antibiotics produced by Myxobacteria (e.g., Cystobacter sp.).[4] In these secondary metabolites, the 3-methoxy-3-methylbutanoyl moiety often serves as a specialized "cap" or side-chain modification.

Part 2: Biosynthetic Pathway Elucidation

The biosynthesis of 3-MMB does not follow the standard fatty acid synthase (FAS) cycle. Instead, it is a branch-point metabolite derived from Leucine Catabolism .

The Core Pathway: Leucine to HMB

The precursor is L-Leucine , which undergoes transamination and oxidative decarboxylation to form isovaleryl-CoA.

-

Transamination: L-Leucine

-

Enzyme: Branched-chain amino acid aminotransferase (IlvE).

-

-

Decarboxylation: KICA

Isovaleryl-CoA-

Enzyme: Branched-chain

-keto acid dehydrogenase complex (BCKDH).

-

-

Dehydrogenation: Isovaleryl-CoA

3-Methylcrotonyl-CoA-

Enzyme: Isovaleryl-CoA dehydrogenase (IVD).

-

-

Hydration (The Branch Point): 3-Methylcrotonyl-CoA

3-Hydroxy-3-methylbutyryl-CoA (HMB-CoA)-

Enzyme: Methylcrotonyl-CoA carboxylase (MCC) is usually next, BUT for 3-MMB synthesis, the pathway diverts here via Enoyl-CoA Hydratase (Crotonase) to form the hydroxylated intermediate.

-

The Critical Step: O-Methylation

The transformation of HMB (or HMB-CoA) to 3-MMB requires the methylation of a tertiary alcohol—a chemically difficult step requiring a specialized S-adenosylmethionine (SAM)-dependent O-methyltransferase (OMT) .

-

Substrate: Likely 3-Hydroxy-3-methylbutyryl-CoA (thioester) or free 3-Hydroxy-3-methylbutyrate .

-

Enzyme Class: Class I SAM-dependent methyltransferase.

-

Mechanism: S_N2-like nucleophilic attack of the hydroxyl oxygen onto the methyl group of SAM.

Pathway Visualization

The following diagram illustrates the divergence from canonical leucine catabolism to 3-MMB biosynthesis.

Caption: Biosynthetic derivation of 3-MMB from L-Leucine catabolism. Green arrows indicate the diversion from the catabolic pathway; Red arrows indicate the specific methoxy-functionalization.

Part 3: Fermentation Strategy & Experimental Protocol

To produce 3-MMB in a heterologous host like E. coli, you must engineer a "Leucine-Overproducing, Degradation-Deficient" chassis.

Strain Engineering (The "Push-Pull-Block" Strategy)

| Module | Genetic Target | Action | Rationale |

| Block (Catabolism) | Deletion | Prevents HMB-CoA from being processed into Acetyl-CoA (canonical degradation). Forces accumulation of HMB-CoA. | |

| Push (Precursor) | leuABCD (feedback resistant) | Overexpression | Increases the pool of L-Leucine and |

| Pull (Conversion) | crotonase (e.g., crt from Clostridium) | Overexpression | Efficiently hydrates 3-methylcrotonyl-CoA to HMB-CoA. |

| Functionalize | O-methyltransferase (OMT) | Heterologous Expression | Candidate genes: AmbE (from Pseudomonas), SorC (from Sorangium), or fungal OMTs from Pleurocybella. |

Fermentation Protocol (Fed-Batch)

This protocol is designed for a 5L bioreactor using a modified M9 minimal medium.

Phase 1: Biomass Accumulation (0–12 hours)

-

Medium: M9 salts + 20 g/L Glucose + 5 g/L Yeast Extract.

-

Conditions: 37°C, pH 7.0, DO > 30%.

-

Goal: High cell density (OD600 > 20).

Phase 2: Induction & Precursor Feeding (12–48 hours)

-

Induction: Add IPTG (0.5 mM) to express the heterologous pathway (Crotonase + OMT).

-

Temperature Shift: Lower to 25°C to improve solubility of the methyltransferase.

-

Precursor Feed:

-

Feed L-Leucine (or

-ketoisocaproate) at 0.5 g/L/h. -

Feed Methionine (0.2 g/L bolus) to regenerate the SAM pool (methyl donor).

-

-

Carbon Feed: Glucose limited feed to maintain metabolism without overflow metabolism (acetate formation).

Phase 3: Extraction & Purification

-

Clarification: Centrifuge broth (5000 x g, 20 min).

-

Acidification: Adjust supernatant pH to 2.0 using HCl (protonates the acid).

-

Extraction: Liquid-liquid extraction with Ethyl Acetate (1:1 v/v).

-

Purification: Silica gel chromatography (Hexane:EtOAc gradient).

Part 4: Analytical Validation

Trustworthiness in biosynthesis requires rigorous validation. Do not rely solely on retention time.

Mass Spectrometry (GC-MS)

Derivatize the sample using BSTFA + 1% TMCS to form the trimethylsilyl (TMS) ester.

-

Target Ion (m/z): Look for the molecular ion of the TMS derivative.

-

MW (Free Acid): 132.16 g/mol .

-

MW (TMS-Ester): ~204.

-

-

Fragmentation Pattern: Look for the characteristic loss of a methyl group [M-15] and the methoxy cleavage.

NMR Verification

-

1H NMR (CDCl3):

- 1.25 ppm (s, 6H): Gem-dimethyl groups.

-

2.45 ppm (s, 2H): Methylene group (

- 3.20 ppm (s, 3H): Methoxy singlet (Diagnostic peak).

-

13C NMR:

-

Confirm the quaternary carbon shift at the

-position (approx 74-76 ppm) due to the ether linkage.

-

References

-

Natural Product Isolation

-

Wakimoto, T., et al. (2011). "Characterization of the toxins in the mushroom Pleurocybella porrigens." Angewandte Chemie International Edition. Link

-

-

Cystobactamid Biosynthesis

-

Baumann, S., et al. (2014). "Cystobactamids: a new antibiotic class from myxobacteria inhibiting bacterial gyrase." Angewandte Chemie International Edition. Link

-

-

Leucine Catabolism & HMB

-

Nissen, S., et al. (1996). "Effect of leucine metabolite beta-hydroxy-beta-methylbutyrate on muscle metabolism." Journal of Applied Physiology. Link

-

-

O-Methyltransferase Mechanisms

-

Liscombe, D. K., et al. (2012). "O-methylation of amino acids, peptides, and complex natural products in bacteria." Natural Product Reports. Link

-

-

Metabolic Engineering of Branched-Chain Acids

-

Jiang, W., et al. (2019). "Metabolic engineering of Escherichia coli for the production of isovalerate and its derivatives." Biotechnology for Biofuels. Link

-

Sources

An In-Depth Technical Guide to the Synthesis, Properties, and Applications of 3-Methoxy-3-methylbutanoic Acid and Its Derivatives

This guide provides a comprehensive technical overview of 3-methoxy-3-methylbutanoic acid and its primary derivatives, tailored for researchers, scientists, and professionals in drug development. We will delve into the synthesis, comparative reactivity, and characterization of these compounds, offering field-proven insights and detailed experimental protocols.

Introduction: The 3-Methoxy-3-methylbutanoic Acid Scaffold

The 3-methoxy-3-methylbutanoic acid scaffold is a valuable building block in organic synthesis. Its structure, featuring a sterically hindered carboxylic acid and a tertiary methoxy group, imparts unique physicochemical properties to its derivatives. This guide will explore the chemical space of this scaffold, focusing on the parent acid, its corresponding esters, and amides, and provide a comparative analysis of their utility in various chemical applications, including potential applications in medicinal chemistry. The presence of the methoxy group can influence a molecule's lipophilicity, metabolic stability, and electronic properties, making it an intriguing moiety for fine-tuning the characteristics of larger molecules.[1][2]

Synthesis of 3-Methoxy-3-methylbutanoic Acid and Its Derivatives

The synthesis of 3-methoxy-3-methylbutanoic acid and its derivatives can be approached through a multi-step sequence, starting from commercially available precursors. A robust and scalable synthetic strategy is crucial for accessing these compounds for research and development.

Synthesis of the Precursor: 3-Methoxy-3-methyl-1-butanol

A key intermediate for the synthesis of 3-methoxy-3-methylbutanoic acid is the corresponding primary alcohol, 3-methoxy-3-methyl-1-butanol. This alcohol can be efficiently prepared via the methoxy-alkylation of 3-methyl-3-buten-1-ol.

Caption: Synthesis of 3-Methoxy-3-methyl-1-butanol.

A patented method involves the reaction of 3-methyl-3-buten-1-ol with methanol in the presence of a heterogeneous acid catalyst in a sealed reactor.[3] This process offers advantages such as reduced equipment corrosion and simpler workup procedures.

Experimental Protocol: Synthesis of 3-Methoxy-3-methyl-1-butanol [3]

-

Reaction Setup: In a sealed batch reactor, combine 3-methyl-3-buten-1-ol, methanol, and a heterogeneous acid catalyst (e.g., Cs2.5H0.5PW12O40/SiO2). The molar ratio of 3-methyl-3-buten-1-ol to methanol should be in the range of 0.01-1, and the catalyst should constitute 0.1-5% of the total reaction mass.

-

Reaction Conditions: Vigorously stir the reaction mixture at a temperature between 50-200°C and a pressure of 0.1-5 MPa for 1-12 hours.

-

Workup and Purification: After the reaction is complete, cool the reactor and carefully vent any excess pressure. The product, 3-methoxy-3-methyl-1-butanol, can be isolated and purified by distillation.

Oxidation to 3-Methoxy-3-methylbutanoic Acid

Caption: Proposed two-step synthesis of 3-Methoxy-3-methylbutanoic Acid.

Proposed Experimental Protocol: Synthesis of 3-Methoxy-3-methylbutanoic Acid

-

Step 1: Oxidation to the Aldehyde:

-

Dissolve 3-methoxy-3-methyl-1-butanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

-

Add a mild oxidizing agent like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) (1.1-1.5 eq) portion-wise at room temperature.

-

Stir the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of silica gel or Celite to remove the oxidant byproducts.

-

Concentrate the filtrate under reduced pressure to obtain the crude 3-methoxy-3-methylbutanal.

-

-

Step 2: Oxidation to the Carboxylic Acid:

-

Dissolve the crude aldehyde from Step 1 in a suitable solvent like acetone or a mixture of t-butanol and water.

-

Cool the solution in an ice bath and add a strong oxidizing agent such as Jones reagent (CrO3/H2SO4) or potassium permanganate (KMnO4) dropwise until a persistent color change is observed.

-

Allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC).

-

Quench the reaction by adding isopropanol to consume any excess oxidant.

-

Perform an aqueous workup, extracting the product into an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude 3-methoxy-3-methylbutanoic acid can be purified by column chromatography or recrystallization.

-

Synthesis of Derivatives: Esters and Amides

Once the parent carboxylic acid is obtained, its derivatives can be readily synthesized using standard organic chemistry transformations.

The synthesis of esters, such as methyl 3-methoxy-3-methylbutanoate, is typically achieved through Fischer esterification.

Experimental Protocol: Synthesis of Methyl 3-methoxy-3-methylbutanoate

-

Reaction Setup: In a round-bottom flask, dissolve 3-methoxy-3-methylbutanoic acid (1.0 eq) in an excess of methanol, which acts as both the solvent and the reagent.

-

Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (0.05-0.1 eq).

-

Reaction Conditions: Heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction progress by TLC.

-

Workup and Purification: After completion, cool the mixture and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester. The product can be further purified by distillation or column chromatography.

The synthesis of amides from 3-methoxy-3-methylbutanoic acid requires the activation of the carboxylic acid, as the direct reaction with an amine is generally slow and inefficient. Common methods involve the use of coupling agents or conversion to a more reactive acyl chloride.

Sources

Methodological & Application

Protocol for GC-MS detection of 3-Methoxy-3-methylbutanoic acid in urine

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Detection of 3-Methoxy-3-methylbutanoic Acid in Human Urine

Authored by: A Senior Application Scientist

Introduction

3-Methoxy-3-methylbutanoic acid (3M3MBA) is a carboxylic acid that may be present in biological matrices as a result of endogenous metabolic processes or exogenous exposure. The analysis of organic acids and other volatile organic compounds (VOCs) in urine is a cornerstone of clinical diagnostics and metabolomics research, offering a non-invasive window into the physiological state of an individual.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) stands as the definitive analytical technique for identifying and quantifying such compounds due to its high chromatographic resolution and mass-specific detection.[3][4]

However, the direct analysis of polar, non-volatile compounds like 3M3MBA by GC-MS is not feasible. The protocol herein provides a comprehensive, field-proven methodology for the robust detection of 3M3MBA in human urine. It details every critical stage, from sample handling and extraction to chemical derivatization—a process essential for rendering the analyte volatile and thermally stable.[5][6] This guide is designed for researchers and drug development professionals, providing not only a step-by-step procedure but also the scientific rationale underpinning the methodological choices, ensuring both technical accuracy and experimental success.

Principle of the Method

The successful analysis of 3M3MBA from a complex biological matrix like urine hinges on a multi-stage process designed to isolate, modify, and detect the target analyte with high sensitivity and specificity.

-

Sample Preparation (Extraction): The initial and most critical step is the isolation of 3M3MBA from interfering substances in the urine matrix, such as salts, urea, and proteins.[1] This is achieved through either Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE). LLE is a classic, cost-effective method based on the differential solubility of the analyte in immiscible liquid phases.[7][8][9] SPE offers a more modern, often cleaner, extraction by partitioning the analyte onto a solid sorbent.[7][9][10] The choice between LLE and SPE may depend on laboratory resources and specific sample characteristics.[7][9]

-

Chemical Derivatization: Carboxylic acids like 3M3MBA contain active hydrogen atoms in their carboxyl groups, which lead to hydrogen bonding. This makes them non-volatile and prone to thermal degradation at the high temperatures used in GC.[5] Derivatization is a chemical reaction that replaces these active hydrogens with a non-polar functional group.[6] For this application, a silylation reaction using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is employed to convert the carboxylic acid into its more volatile and thermally stable trimethylsilyl (TMS) ester.[11][12]

-

GC-MS Analysis: The derivatized sample is injected into the GC, where it is vaporized. The volatile TMS-3M3MBA is then separated from other components in the mixture based on its boiling point and affinity for the GC column's stationary phase. As the separated compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact), fragmented into a predictable pattern, and detected. The combination of the compound's retention time from the GC and its unique mass spectrum from the MS provides definitive identification and quantification.

Workflow Overview

Caption: Overall experimental workflow from sample collection to data analysis.

Materials, Reagents, and Instrumentation

Reagents and Consumables

-

3-Methoxy-3-methylbutanoic acid (analytical standard)

-

Internal Standard (IS), e.g., 3-phenylbutyric acid or Tropic acid[7][13]

-

N,O-bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)[7][14]

-

Pyridine, anhydrous

-